
Sulfonmethyloxidoamino Pazopanib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonmethyloxidoamino Pazopanib is a derivative of Pazopanib, a potent and selective multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound retains the core structure of Pazopanib but includes additional functional groups that may enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonmethyloxidoamino Pazopanib involves multiple steps, starting from the core structure of Pazopanib. The process typically includes:
Formation of the core structure: This involves the synthesis of the indazolylpyrimidine core, which is a key component of Pazopanib.
Functional group modifications: Introduction of sulfonmethyloxidoamino groups through specific reactions such as sulfonation and oxidation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and efficiency, often involving:
Batch reactors: For controlled synthesis and reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Sulfonmethyloxidoamino Pazopanib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfonmethyloxido groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with others to modify its properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with different pharmacological properties.
科学的研究の応用
Sulfonmethyloxidoamino Pazopanib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying multi-targeted receptor tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored for its potential in treating various cancers, particularly those resistant to other treatments.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Sulfonmethyloxidoamino Pazopanib exerts its effects by inhibiting multiple tyrosine kinases, including:
Vascular endothelial growth factor receptor (VEGFR): Inhibits angiogenesis, reducing blood supply to tumors.
Platelet-derived growth factor receptor (PDGFR): Prevents tumor growth and metastasis.
c-KIT and FGFR: Inhibits other pathways involved in tumor progression.
類似化合物との比較
Similar Compounds
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: Inhibits similar pathways but has different pharmacokinetic properties.
Axitinib: More selective for VEGFR but less effective against other targets.
Uniqueness
Sulfonmethyloxidoamino Pazopanib is unique due to its additional functional groups, which may enhance its efficacy and reduce side effects compared to other similar compounds.
特性
分子式 |
C21H23N7O3S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
5-[[4-[(2,3-dimethyl-2-oxidoindazol-2-ium-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O3S/c1-13-5-6-15(11-19(13)32(22,30)31)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4,29)26-18(17)12-16/h5-12H,1-4H3,(H2,22,30,31)(H,23,24,25) |
InChIキー |
PTBOPTAVIREPMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=N[N+](C(=C4C=C3)C)(C)[O-])S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


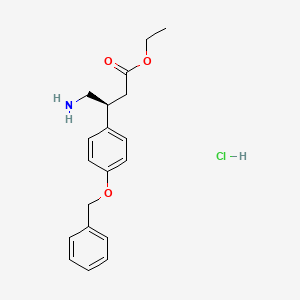
![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)

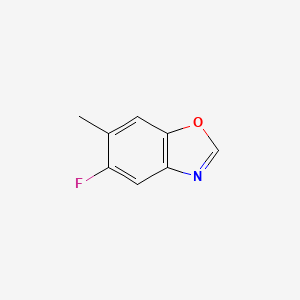
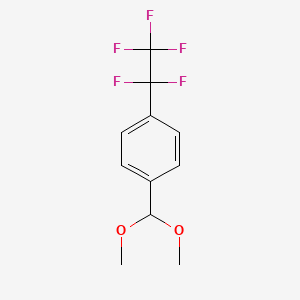
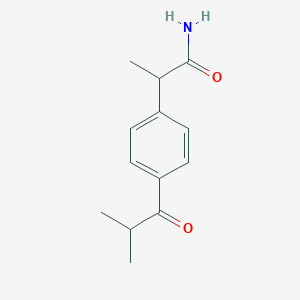
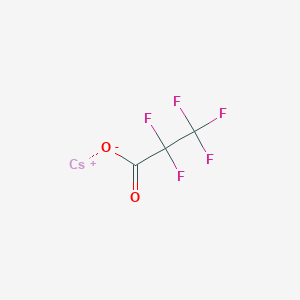
![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)
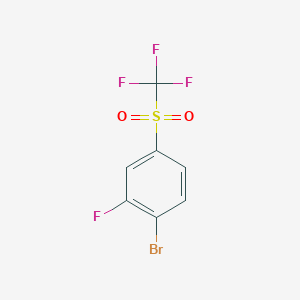
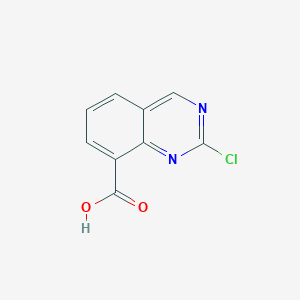
![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
